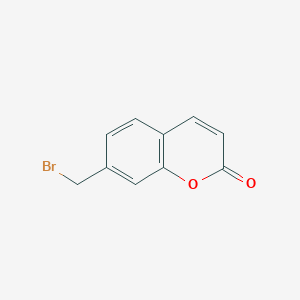
7-(Bromomethyl)-2h-chromen-2-one
Vue d'ensemble
Description
7-(Bromomethyl)-2h-chromen-2-one is a useful research compound. Its molecular formula is C10H7BrO2 and its molecular weight is 239.06 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Biological Applications
Research indicates that 7-(Bromomethyl)-2H-chromen-2-one exhibits significant biological activities, including:
- Antimicrobial Activity : Studies have shown that this compound can inhibit the growth of various bacterial strains, including antibiotic-resistant bacteria. Its mechanism involves disrupting bacterial cell membranes and inhibiting essential cellular functions.
- Anticancer Properties : Preliminary investigations suggest that this compound may have cytotoxic effects against cancer cell lines. The compound's ability to form covalent bonds with nucleophilic sites in proteins could lead to the inhibition of cancer-related enzymes .
- Anti-inflammatory Effects : The compound has been explored for its potential to modulate inflammatory pathways, making it a candidate for further pharmacological investigation .
Chemical Reactions
The reactivity of this compound allows it to participate in various chemical transformations:
| Reaction Type | Description | Common Reagents/Conditions |
|---|---|---|
| Nucleophilic Substitution | The bromomethyl group is highly reactive towards nucleophiles, leading to substitution reactions. | Sodium azide, amines; DMF or DMSO as solvents |
| Oxidation | Can be oxidized to form corresponding carboxylic acids. | Potassium permanganate, chromium trioxide |
| Reduction | Can be reduced to form alcohols. | Sodium borohydride, lithium aluminum hydride |
Case Studies
- Antimicrobial Activity Study : A study published in a peer-reviewed journal demonstrated that this compound showed significant antimicrobial activity against resistant strains of Staphylococcus aureus. The compound was effective at low concentrations and exhibited a mechanism involving membrane disruption.
- Cytotoxicity Evaluation : In vitro studies on various cancer cell lines revealed that this compound induced apoptosis through caspase activation pathways. This suggests its potential as an anticancer agent .
- Inflammation Modulation : Research indicated that the compound could inhibit pro-inflammatory cytokines in vitro, suggesting its utility in treating inflammatory diseases .
Analyse Des Réactions Chimiques
Nucleophilic Substitution Reactions
The bromomethyl group undergoes SN2 mechanisms with various nucleophiles, yielding functionalized coumarin derivatives. Key reactions include:
Mechanistic Notes :
-
Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity and stabilize transition states.
-
Steric hindrance at the 7-position is minimal, favoring bimolecular substitution .
Elimination Reactions
Under basic conditions, β-elimination occurs, forming a conjugated alkene:
Reaction :
this compound → 7-Methylene-2H-chromen-2-one + HBr
| Base | Solvent | Temperature | Yield |
|---|---|---|---|
| KOH | Ethanol | 80°C | 65% |
| DBU | THF | rt | 92% |
Key Insight :
-
Strong, non-nucleophilic bases (e.g., DBU) minimize side reactions and improve efficiency.
Cross-Coupling Reactions
The bromomethyl group participates in transition-metal-catalyzed couplings :
Suzuki-Miyaura Coupling
Example :
7-(Bromomethyl)coumarin + Phenylboronic acid → 7-Benzylcoumarin
| Catalyst | Ligand | Solvent | Yield |
|---|---|---|---|
| Pd(PPh₃)₄ | None | DME/H₂O | 76% |
Heck Reaction
Example :
7-(Bromomethyl)coumarin + Styrene → 7-Styrylcoumarin
| Catalyst | Base | Solvent | Yield |
|---|---|---|---|
| Pd(OAc)₂ | K₂CO₃ | DMF | 68% |
Electrochemical Reduction
Controlled-potential electrolysis in DMF/TBABF₄ at −0.40 V reveals:
| Starting Material | Major Products | n-value (electrons) | Yield (%) |
|---|---|---|---|
| 7-(Bromomethyl)coumarin | Dimer (C-C coupled) | 1 | 70–81% |
| 7-Methylcoumarin | 1 | 19–25% |
Mechanism :
-
One-electron reduction generates a radical intermediate.
-
Radical dimerization or hydrogen abstraction dominates, depending on solvent and additives .
Comparative Reactivity with Analogues
Reactivity trends for halogenated coumarins:
| Compound | Substituent | Relative Reactivity (vs C-Br) | Dominant Pathway |
|---|---|---|---|
| 7-(Bromomethyl)coumarin | Br | 1.0 | SN2/Radical |
| 7-(Chloromethyl)coumarin | Cl | 0.3 | SN2 |
| 7-(Hydroxymethyl)coumarin | OH | <0.1 | Elimination |
Key Observations :
-
Bromine’s polarizability enhances electrophilicity, enabling radical pathways unavailable to chloro analogues .
-
Hydroxymethyl derivatives favor elimination over substitution due to poor leaving-group ability.
Stability and Handling Considerations
Propriétés
Numéro CAS |
53878-12-9 |
|---|---|
Formule moléculaire |
C10H7BrO2 |
Poids moléculaire |
239.06 g/mol |
Nom IUPAC |
7-(bromomethyl)chromen-2-one |
InChI |
InChI=1S/C10H7BrO2/c11-6-7-1-2-8-3-4-10(12)13-9(8)5-7/h1-5H,6H2 |
Clé InChI |
PIRJLYFMCACMRZ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC2=C1C=CC(=O)O2)CBr |
Origine du produit |
United States |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













